Cas no 1034305-21-9 ([(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate)

[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate structure
1034305-21-9 structure
Nome del prodotto:[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
Numero CAS:1034305-21-9
MF:C29H29FO9S
MW:572.598571538925
MDL:MFCD28386737
CID:2358021
PubChem ID:68587601

[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate
    • (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[3-(1-benzothien-2-ylmethyl)-4-fluorophenyl]-D-glucitol
    • D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
    • (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • OJQLKUIXSZUMPR-GLOKNNJPSA-N
    • (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[3-(1-benzothien-2-ylmethyl)-4-fluorophenyl]glucitol
    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)tetrahydro-2H-pyran-3,4,5-triyltriacetate
    • (1S)-2-O,3-O,4-O,6-O-Tetraacetyl-1-[3-(1-benzothiophene-2-yl
    • [(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]meth
    • (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol2,3,4,6-tetraacetate
    • 1034305-21-9
    • [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
    • CS-13059
    • CS-0009480
    • SCHEMBL3302141
    • AKOS037649663
    • [(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
    • MDL: MFCD28386737
    • Inchi: 1S/C29H29FO9S/c1-15(31)35-14-24-27(36-16(2)32)29(38-18(4)34)28(37-17(3)33)26(39-24)20-9-10-23(30)21(11-20)13-22-12-19-7-5-6-8-25(19)40-22/h5-12,24,26-29H,13-14H2,1-4H3/t24-,26+,27-,28+,29+/m1/s1
    • Chiave InChI: OJQLKUIXSZUMPR-GLOKNNJPSA-N
    • Sorrisi: S1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C([H])([H])C1=C(C([H])=C([H])C(=C1[H])[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)O1)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)F

Proprietà calcolate

  • Massa esatta: 572.15163183g/mol
  • Massa monoisotopica: 572.15163183g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 12
  • Complessità: 931
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 143
  • XLogP3: 4.3

Proprietà sperimentali

  • Densità: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (3.7E-4 g/L) (25 ºC),

[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1054190-100mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 98%
100mg
$445 2024-06-06
eNovation Chemicals LLC
Y1054190-1g
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 98%
1g
$1450 2024-06-06
A2B Chem LLC
AI68422-250mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 95%
250mg
$677.00 2024-04-20
eNovation Chemicals LLC
Y1054190-1g
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 98%
1g
$190 2025-02-28
Chemenu
CM475176-1g
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 95%+
1g
$*** 2023-04-03
Chemenu
CM475176-250mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 95%+
250mg
$*** 2023-04-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S75980-1g
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate
1034305-21-9
1g
¥9348.0 2021-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066688-100mg
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate
1034305-21-9 98%
100mg
¥4326.00 2023-11-22
Chemenu
CM475176-100mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 95%+
100mg
$*** 2023-04-03
1PlusChem
1P00IMP2-100mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 ≥98.0%
100mg
$271.00 2023-12-26
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd